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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline-3-carbaldehyde, also known by its tautomeric name 2-oxo-1,2-
dihydroquinoline-3-carbaldehyde, is a heterocyclic aromatic aldehyde. The quinoline scaffold is
a prominent structural motif in a vast array of pharmacologically active compounds,
demonstrating a wide spectrum of biological activities including anticancer, antioxidant,
antibacterial, and anti-inflammatory properties.[1][2] The presence of both a reactive aldehyde
group and a hydroxyl group (in its enol form) or an amide group (in its keto form) makes this
molecule a versatile building block for the synthesis of more complex derivatives and metal
complexes.

This document provides a comprehensive overview of the known physicochemical properties,
spectroscopic characteristics, and relevant experimental protocols for 2-hydroxyquinoline-3-
carbaldehyde. It also explores its biological activities, focusing on its potential as an anticancer
agent.

Physicochemical Properties
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The fundamental physicochemical properties of 2-hydroxyquinoline-3-carbaldehyde are
summarized in Table 1. The compound exists predominantly in the 2-oxo-1,2-dihydroquinoline-
3-carbaldehyde (lactam) form in polar solvents.[3]

Table 1: Physicochemical Data for 2-Hydroxyquinoline-3-carbaldehyde

Property Value Source(s)

2-0x0-1H-quinoline-3-
IUPAC Name [4]
carbaldehyde

2-hydroxyquinoline-3-

Synonyms carboxaldehyde, 3-formyl-2- [4][5]
quinolone

CAS Number 91301-03-0 [4][6]
Molecular Formula C10H7NO:2 [41[6]
Molecular Weight 173.17 g/mol [4117]
Appearance Yellow powder (typical) [8]
Melting Point Data not consistently available

Boiling Point 434.9 °C (Predicted) [7]
Flash Point 280 °C (Predicted) [7]

Spectroscopic Properties

Detailed experimental spectra for 2-hydroxyquinoline-3-carbaldehyde are not widely
published. However, the expected spectroscopic characteristics can be predicted based on its
functional groups and data from closely related analogs.[9][10]

Table 2: Predicted Spectroscopic Data for 2-Hydroxyquinoline-3-carbaldehyde
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Technique

Feature

Expected Chemical Shift /
Wavenumber

1H NMR

Aldehydic Proton (CHO)

0 10.0 - 10.6 ppm (singlet)

Aromatic Protons

0 7.0 - 8.5 ppm (multiplets)

N-H Proton

0 11.5-12.5 ppm (broad
singlet)

13C NMR

Carbonyl Carbon (C=0,
aldehyde)

0190 - 195 ppm

Carbonyl Carbon (C=0,

lactam)

0 160 - 165 ppm

Aromatic Carbons

0 115 - 145 ppm

IR Spectroscopy

N-H Stretch (lactam)

3100 - 3300 cm~1 (broad)

C-H Stretch (aldehyde)

2720 - 2880 cm™1 (often two

weak bands)

C=0 Stretch (aldehyde)

1680 - 1700 cm™1 (strong)

C=0 Stretch (lactam)

1640 - 1670 cm™1 (strong)

C=C Stretch (aromatic)

1450 - 1600 cm~1

UV-Vis

T — TU* transitions

Amax ~270-350 nm in polar
solvents

Experimental Protocols
Synthesis Protocol

The synthesis of 2-hydroxyquinoline-3-carbaldehyde can be achieved via a two-step
process starting from acetanilide. The first step involves the Vilsmeier-Haack reaction to form
the 2-chloroquinoline-3-carbaldehyde intermediate, followed by acidic hydrolysis to yield the
final product.[11][12]

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)[12]
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To a flask cooled to 0-5 °C, add N,N-Dimethylformamide (DMF, 34.65 mmol).

Slowly add phosphorus oxychloride (POCIs, 98.28 mmol) dropwise while maintaining the
temperature. Stir for 5 minutes.

Add acetanilide (10.37 mmol) portion-wise to the mixture.
Heat the resulting solution to 75-80 °C for 8 hours.

After cooling to room temperature, pour the reaction mixture into crushed ice with vigorous
stirring.

Filter the pale yellow precipitate, wash thoroughly with water, and dry.

The crude 2-chloroquinoline-3-carbaldehyde can be recrystallized from ethyl acetate.

Step 2: Synthesis of 2-Hydroxyquinoline-3-carbaldehyde (Hydrolysis)[11]

Place the 2-chloroquinoline-3-carbaldehyde (0.01 mol) from Step 1 into a 250 mL beaker.
Add a solution of 4 M Hydrochloric Acid (HCI, 35 mL).

Subject the mixture to microwave irradiation (e.g., 120 W) for approximately 6 minutes.
Allow the beaker to cool to room temperature, during which a yellow solid will precipitate.
Pour the contents into a beaker containing 100 g of crushed ice.

Filter the solid, wash with water, dry, and recrystallize from glacial acetic acid to yield pure 2-
hydroxyquinoline-3-carbaldehyde.
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Diagram 1: Synthesis Workflow

Step 1: Vilsmeier-Haack Reaction

Acetanilide

Vilsmeier Reagent
(POCI3 / DMF)

2. Heat (75-80°C)

2-Chloroquinoline-
3-carbaldehyde

#. Acid Hydrolysis

Step 2: Hydrolysis

4M HCI
Microwave (120W)

2-Hydroxyquinoline-
3-carbaldehyde

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Diagram 2: General Spectroscopic Analysis Workflow
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Diagram 3: Potential Apoptotic Pathway for 2-Oxo-Quinoline Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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